N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide
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Overview
Description
N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a picolinamide group attached to a phenyl ring, which is further substituted with a 2,3-dimethoxybenzamido group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2,3-dimethoxybenzoic acid: This can be achieved through the methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Amidation: The 2,3-dimethoxybenzoic acid is then converted to its corresponding amide by reacting with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Formation of the final compound: The resulting 2,3-dimethoxybenzamide is then coupled with picolinic acid or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of N-(2-(2,3-dimethoxybenzylamino)phenyl)picolinamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(2-(2,3-dimethoxybenzamido)phenyl)picolinamide can be compared with other similar compounds, such as:
N-(2-(2,3-dimethoxybenzamido)phenyl)nicotinamide: Similar structure but with a nicotinamide group instead of picolinamide.
N-(2-(2,3-dimethoxybenzamido)phenyl)isonicotinamide: Contains an isonicotinamide group.
N-(2-(2,3-dimethoxybenzamido)phenyl)benzamide: Lacks the picolinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[(2,3-dimethoxybenzoyl)amino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-12-7-8-14(19(18)28-2)20(25)23-15-9-3-4-10-16(15)24-21(26)17-11-5-6-13-22-17/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABSRXSLPVCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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